Butenafine
Overview
Description
Butenafine is a synthetic benzylamine-derived antifungal compound. It is primarily used for the topical treatment of various dermatological infections, including tinea versicolor, athlete’s foot (tinea pedis), ringworm (tinea corporis), and jock itch (tinea cruris). This compound is known for its superior activity against Candida albicans compared to other antifungal agents such as terbinafine and naftifine .
Mechanism of Action
Target of Action
Butenafine, a synthetic benzylamine antifungal agent, primarily targets the squalene epoxidase enzyme . This enzyme plays a crucial role in the formation of sterols, which are necessary for fungal cell membranes .
Mode of Action
This compound interacts with its target, the squalene epoxidase enzyme, by inhibiting its activity . This inhibition leads to the synthesis inhibition of sterols . The interaction results in a deficiency in ergosterol, a major fungal membrane sterol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fungal sterol biosynthesis pathway . By inhibiting the squalene epoxidase enzyme, this compound disrupts the synthesis of ergosterol . Ergosterol is essential for maintaining the fluidity and integrity of fungal cell membranes .
Pharmacokinetics
It’s known that this compound is applied topically, indicating that its bioavailability would be localized to the site of application .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to increased membrane permeability in fungal cells . This increased permeability results in the leakage of cellular components, ultimately leading to fungal cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butenafine hydrochloride involves several steps. One common method starts with n-methyl-1-naphthylmethylamine and p-tert-butyl benzyl alcohol as raw materials. The reaction proceeds under the action of a catalyst, followed by salification with hydrochloric acid in an organic solvent. The product is then filtered and dried under reduced pressure to obtain this compound hydrochloride with high purity .
Industrial Production Methods
Industrial production of this compound hydrochloride typically follows the same synthetic route as described above but on a larger scale. The process involves the use of large reactors and efficient filtration and drying systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butenafine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups in this compound.
Substitution: Substitution reactions can occur, particularly involving the benzylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Butenafine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving benzylamine derivatives and their reactivity.
Biology: this compound is studied for its antifungal properties and its effects on fungal cell membranes.
Industry: This compound is used in the formulation of topical creams and ointments for antifungal treatments
Comparison with Similar Compounds
Butenafine is structurally and pharmacologically related to allylamine antifungals such as terbinafine and naftifine. it has superior activity against Candida albicans and demonstrates lower minimum inhibitory concentrations against Cryptococcus and Aspergillus . Similar compounds include:
This compound’s unique dual action of increasing membrane permeability and causing toxic squalene buildup makes it fungicidal rather than merely fungistatic, setting it apart from other antifungal agents .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJKWBDEJIDSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040657 | |
Record name | Butenafine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Butenafine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (HCl salt), 7.56e-05 g/L | |
Record name | Butenafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butenafine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the mechanism of action has not been fully established, it has been suggested that butenafine, like allylamines, interferes with sterol biosynthesis (especially ergosterol) by inhibiting squalene monooxygenase, an enzyme responsible for converting squalene to 2,3-oxydo squalene. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Blockage of squalene monooxygenase also leads to a subsequent accumulation of squalene. When a high concentration of squalene is reached, it is thought to have an effect of directly kill fungal cells. | |
Record name | Butenafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
101828-21-1 | |
Record name | Butenafine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101828-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butenafine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101828211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butenafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butenafine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTENAFINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y494NL0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butenafine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Butenafine Hydrochloride?
A: this compound Hydrochloride is a benzylamine antifungal agent that primarily acts by inhibiting the enzyme squalene epoxidase in fungi. [, , , , , ] This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. [, , , , , ]
Q2: How does inhibiting squalene epoxidase affect fungi?
A: Blocking squalene epoxidase disrupts the production of ergosterol, leading to the accumulation of squalene within the fungal cell. [, , ] This accumulation alters membrane fluidity and permeability, ultimately resulting in fungal cell death. [, , ]
Q3: Does this compound Hydrochloride have any other antifungal mechanisms?
A: Beyond its primary effect on squalene epoxidase, research suggests this compound Hydrochloride might also exert a direct membrane-damaging effect, particularly at higher concentrations. This secondary mechanism could contribute to its fungicidal activity. []
Q4: What is the molecular formula and weight of this compound Hydrochloride?
A4: The molecular formula of this compound Hydrochloride is C23H27N • HCl, and its molecular weight is 357.91 g/mol.
Q5: Are there any spectroscopic data available for this compound Hydrochloride?
A: Studies have used various spectroscopic techniques to characterize this compound Hydrochloride. For example, one study utilized UV-Vis spectrophotometry to determine its concentration in cream formulations, finding a maximum absorbance (λmax) at 252 nm. []
Q6: Is this compound Hydrochloride stable in topical formulations?
A: this compound Hydrochloride demonstrates good stability in topical formulations, particularly cream formulations. [, , , ]
Q7: How does urea affect the stability and efficacy of this compound Hydrochloride in topical formulations?
A: Research indicates that combining this compound Hydrochloride with urea in a cream formulation doesn't negatively impact its stability. In fact, the addition of urea enhances the drug's penetration into the nail plate, improving its efficacy against onychomycosis. [, ]
Q8: Have any computational studies been conducted on this compound Hydrochloride?
A: Yes, computational studies have been used to investigate the interaction of this compound Hydrochloride with lipids. These studies have employed conformational analysis and molecular modeling techniques to understand how the drug interacts with cell membranes. [, ]
Q9: How does the structure of this compound Hydrochloride contribute to its antifungal activity?
A: The specific chemical structure of this compound Hydrochloride, particularly the benzylamine moiety and the naphthalene ring, is crucial for its interaction with and inhibition of squalene epoxidase. Modifications to this structure could potentially alter its activity and selectivity. [, , ]
Q10: What formulation strategies have been explored to improve the delivery and efficacy of this compound Hydrochloride?
A10: Researchers have investigated various formulation approaches to enhance the delivery and efficacy of this compound Hydrochloride. These include:
- Nanoemulsions: Nanoemulsified this compound Hydrochloride has shown promise in preclinical studies for treating cutaneous leishmaniasis, demonstrating enhanced drug delivery and efficacy compared to the free drug. []
- Nanostructured Lipid Carriers (NLCs): Incorporating this compound Hydrochloride into NLCs has been explored for topical delivery, aiming to improve drug penetration and prolong its release for sustained activity. []
- Proniosomal Gels: Proniosomal gels loaded with this compound Hydrochloride have also been investigated as a potential topical delivery system, aiming to improve drug penetration, prolong release, and enhance antifungal activity. []
Q11: How is this compound Hydrochloride absorbed and distributed in the body following topical application?
A: Following topical application, this compound Hydrochloride exhibits good penetration into the stratum corneum, the outermost layer of the skin, and demonstrates a prolonged retention time within the skin. [, , ] This allows for sustained drug activity even after the cessation of treatment. [] Systemic exposure after topical application is minimal. []
Q12: What are the metabolic pathways of this compound Hydrochloride?
A: Studies in animals and humans have identified several metabolites of this compound Hydrochloride. These metabolites are primarily formed through N-dealkylation and oxidation reactions. []
Q13: What types of fungal infections has this compound Hydrochloride shown efficacy against in preclinical and clinical studies?
A13: this compound Hydrochloride has demonstrated efficacy against a broad spectrum of fungal infections, both in vitro and in vivo, including:
- Dermatophytosis: This encompasses fungal infections of the skin, hair, and nails caused by dermatophytes such as Trichophyton, Microsporum, and Epidermophyton species. Numerous studies have shown this compound Hydrochloride's effectiveness in treating various forms of dermatophytosis, including tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and onychomycosis (nail fungus). [, , , , , , , , , , , , , , , , , , ]
- Pityriasis Versicolor: A fungal infection of the skin caused by Malassezia globosa, resulting in discolored patches of skin. While some studies suggest potential benefits of this compound Hydrochloride in treating pityriasis versicolor, further research is needed to confirm its efficacy in this context. [, ]
- Candidiasis: this compound Hydrochloride has shown limited activity against Candida species in vitro, with variable results observed in clinical settings. [, , ]
Q14: What animal models have been used to study this compound Hydrochloride's efficacy against fungal infections?
A: Guinea pig models are commonly employed to study this compound Hydrochloride's efficacy, particularly against tinea pedis (athlete's foot). [, , ] These models closely mimic the pathophysiology of human tinea pedis, making them valuable for evaluating antifungal agents. [, ]
Q15: Are there any reported cases of resistance to this compound Hydrochloride?
A: While this compound Hydrochloride has demonstrated potent antifungal activity, the emergence of resistance remains a concern. Some studies have reported cases of reduced susceptibility to this compound Hydrochloride in specific fungal strains, particularly those with pre-existing resistance to other antifungal agents. Continuous surveillance and judicious use of antifungal agents, including this compound Hydrochloride, are crucial to mitigate the development and spread of resistance. []
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